1,3-Difluoro-2-methoxy-4-vinylbenzene
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Overview
Description
1,3-Difluoro-2-methoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms, a methoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluoro-2-methoxybenzene with a vinylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are essential to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-methoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.
Scientific Research Applications
1,3-Difluoro-2-methoxy-4-vinylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals and other therapeutic agents is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-methoxy-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The methoxy and vinyl groups also contribute to its overall chemical behavior, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-methoxybenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1,3-Difluoro-4-vinylbenzene: Lacks the methoxy group, leading to variations in chemical properties.
2-Methoxy-4-vinylbenzene: Lacks the fluorine atoms, affecting its stability and reactivity.
Uniqueness
1,3-Difluoro-2-methoxy-4-vinylbenzene is unique due to the combination of fluorine atoms, a methoxy group, and a vinyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethenyl-2,4-difluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVNVPXTFWQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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